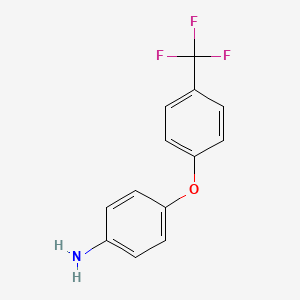

4-(4-(Trifluoromethyl)phenoxy)aniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[4-(trifluoromethyl)phenoxy]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NO/c14-13(15,16)9-1-5-11(6-2-9)18-12-7-3-10(17)4-8-12/h1-8H,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMLYUHJGJWSUEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)OC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10375337 | |

| Record name | 4-(4-(Trifluoromethyl)phenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57478-19-0 | |

| Record name | 4-(4-(Trifluoromethyl)phenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-(Trifluoromethyl)phenoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 4-(4-(Trifluoromethyl)phenoxy)aniline

The formation of the diaryl ether bond in this compound is traditionally achieved through well-established protocols, including nucleophilic aromatic substitution and multi-step sequences that allow for selective reactions and purification.

Nucleophilic aromatic substitution (SNAr) is a cornerstone for the synthesis of diaryl ethers, particularly when one of the aromatic rings is "activated" by the presence of strong electron-withdrawing groups, such as the trifluoromethyl (-CF₃) group. This group significantly lowers the electron density of the aromatic ring, making it susceptible to attack by a nucleophile.

The most direct and widely employed SNAr pathway for synthesizing the target compound involves the reaction of 4-aminophenol (B1666318) with an activated trifluoromethyl-substituted benzene (B151609) ring, typically 4-fluorobenzotrifluoride (B1346882) or 4-chlorobenzotrifluoride (B24415). In this reaction, the hydroxyl group of 4-aminophenol, after being deprotonated by a base to form the more nucleophilic phenoxide ion, attacks the carbon atom bearing the halogen on the trifluoromethyl-substituted ring. The halogen then departs as a halide ion, resulting in the formation of the diaryl ether linkage.

Under basic conditions, the phenolic -OH group is more reactive than the amino -NH₂ group. researchgate.net The use of a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is crucial for the reaction to proceed efficiently. researchgate.net Aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are typically used to dissolve the reactants and facilitate the substitution. organic-chemistry.org

Table 1: Typical Conditions for Nucleophilic Aromatic Substitution

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| 4-Aminophenol | 4-Fluorobenzotrifluoride | K₂CO₃ | DMF | 100-150 |

| 4-Aminophenol | 4-Chlorobenzotrifluoride | NaH | DMSO | 120-160 |

Nucleophilic Aromatic Substitution Approaches

Reaction of 4-chloro-3-(trifluoromethyl)phenol (B1677636) with aniline (B41778)

This specific pathway is not a commonly documented route for the synthesis of this compound. Standard retrosynthetic analysis suggests that the ether linkage would be formed between a phenoxide and an activated aryl halide. In this suggested reaction, aniline would act as the nucleophile, which would preferentially form a diphenylamine (B1679370) rather than a diaryl ether.

Condensation reactions involving 3-fluoro-4-acetylaminophenol and 3,4-dichlorotrifluoromethylbenzene

The synthesis of this compound from these specific starting materials is not a standard or direct route found in scientific literature. A condensation reaction between these two molecules to form the target compound would be complex, involving multiple potential reaction sites and likely resulting in a mixture of products. The more conventional approach remains the direct coupling of 4-aminophenol (or its protected form) with a 4-halobenzotrifluoride.

To enhance selectivity and yield, and to avoid potential side reactions involving the amino group, multi-step synthetic sequences are often employed. A common strategy involves the protection of the reactive amino group of 4-aminophenol before the ether-forming reaction.

A typical multi-step process includes:

Protection: The amino group of 4-aminophenol is protected, often by acetylation with acetic anhydride (B1165640) to form N-acetyl-4-aminophenol (also known as paracetamol or acetaminophen). This step prevents the amine from competing with the hydroxyl group as a nucleophile.

Ether Synthesis: The protected N-acetyl-4-aminophenol is then reacted with 4-fluorobenzotrifluoride or 4-chlorobenzotrifluoride in a nucleophilic aromatic substitution reaction, as described previously. The presence of the acetyl protecting group does not significantly hinder the formation of the phenoxide and the subsequent etherification.

Deprotection: The resulting intermediate, N-acetyl-4-(4-(trifluoromethyl)phenoxy)aniline, is then subjected to hydrolysis (either acidic or basic) to remove the acetyl group and regenerate the free amine, yielding the final product, this compound.

Table 2: Overview of a Multi-step Synthesis Protocol

| Step | Reaction | Key Reagents | Purpose |

|---|---|---|---|

| 1 | Acetylation | 4-Aminophenol, Acetic Anhydride | Protect the amino group |

| 2 | SNAr Reaction | N-acetyl-4-aminophenol, 4-Fluorobenzotrifluoride, K₂CO₃ | Form the diaryl ether linkage |

| 3 | Hydrolysis | N-acetyl-4-(4-(trifluoromethyl)phenoxy)aniline, HCl or NaOH | Deprotect the amino group |

Phase-transfer catalysis (PTC) is a technique used to facilitate reactions between reactants located in different immiscible phases (e.g., a solid and a liquid, or two immiscible liquids). In the context of diaryl ether synthesis, a phase-transfer catalyst can transport the phenoxide anion from an aqueous or solid phase into an organic phase where the aryl halide is dissolved. This approach can enhance reaction rates and allow for milder reaction conditions.

Common phase-transfer catalysts include quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide, TBAB) and crown ethers. The catalyst forms an ion pair with the phenoxide, and this lipophilic ion pair is soluble in the organic phase, allowing it to react with the aryl halide. While not always necessary for this specific synthesis, PTC can be a valuable tool for optimizing the reaction, especially on an industrial scale.

Table 3: Illustrative Reaction with a Phase-Transfer Catalyst

| Reactant 1 | Reactant 2 | Base | Catalyst | Solvent System |

|---|---|---|---|---|

| 4-Aminophenol | 4-Chlorobenzotrifluoride | aq. NaOH | TBAB | Toluene/Water |

Advanced Synthetic Strategies and Optimization

While traditional methods are robust, research continues into more efficient, milder, and versatile synthetic strategies. For diaryl ether synthesis, these advanced methods often focus on alternative catalytic systems that can overcome the limitations of classical SNAr and Ullmann reactions. rsc.orgresearchgate.net

Modern approaches include:

Palladium- and Nickel-Catalyzed Cross-Coupling: Buchwald-Hartwig amination and related palladium-catalyzed C-O cross-coupling reactions have become powerful tools for forming diaryl ethers. acs.org These reactions typically use a palladium or nickel catalyst with a specialized phosphine (B1218219) ligand to couple a phenol (B47542) with an aryl halide or triflate. These methods often proceed under milder conditions and tolerate a wider range of functional groups than traditional Ullmann couplings.

Copper-Catalyzed Ullmann Condensation with Advanced Catalysts: The classical Ullmann reaction, which uses stoichiometric copper, has been significantly improved through the development of catalytic systems. organic-chemistry.orgresearchgate.net The use of copper salts (e.g., CuI) with ligands such as phenanthroline or N,N-dimethylglycine allows the reaction to proceed at lower temperatures and with catalytic amounts of copper. jsynthchem.comorganic-chemistry.org More recently, the use of copper nanoparticles as catalysts has shown promise in further increasing the efficiency of these C-O coupling reactions. researchgate.net

Hypervalent Iodine Reagents: An emerging strategy involves the use of hypervalent iodine reagents to mediate the coupling of arenes and phenols, providing a metal-free alternative for diaryl ether synthesis.

These advanced strategies offer potential improvements in yield, reaction time, and substrate scope, contributing to the ongoing optimization of synthetic routes to complex molecules like this compound.

Compound Index

Stereoselective and Regioselective Synthesis

The structure of this compound is achiral, meaning it does not have stereoisomers. Therefore, stereoselectivity is not a factor in its direct synthesis.

However, regioselectivity is crucial. The synthesis must selectively form the ether linkage at the para positions of both aromatic rings.

In SNAr reactions, the strong electron-withdrawing nature of the trifluoromethyl group deactivates the ortho and meta positions while strongly activating the para position for nucleophilic attack. This inherent electronic property ensures high regioselectivity when using a para-substituted aryl halide. nih.gov

In Ullmann-type reactions, the regioselectivity is determined by the starting positions of the functional groups on the reactant molecules (e.g., 4-aminophenol and 1-halo-4-(trifluoromethyl)benzene), leading directly to the desired 4,4'-disubstituted product.

Green Chemistry Approaches in Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods. Several green chemistry principles can be applied to the synthesis of diaryl ethers like this compound. mdpi.com

Catalyst Improvement: Shifting from stoichiometric copper reagents in classical Ullmann reactions to catalytic systems (e.g., copper nanoparticles, ligand-supported copper) reduces metal waste. mdpi.com Palladium-catalyzed Buchwald-Hartwig C-O coupling is another efficient, albeit more expensive, alternative. rsc.orgorganic-chemistry.org

Solvent Selection: Replacing high-boiling, toxic solvents like DMF or nitrobenzene (B124822) with greener alternatives such as DMSO or exploring solvent-free conditions can significantly improve the environmental profile of the synthesis. mdpi.com

Energy Efficiency: Microwave-assisted synthesis has been shown to accelerate SNAr reactions for diaryl ether formation, often leading to higher yields in significantly shorter reaction times and reducing energy consumption. organic-chemistry.org

Alternative Reagents: The use of aryne chemistry, where a highly reactive aryne intermediate is generated in situ, offers a mild and efficient metal-free pathway to form phenoxy derivatives. rsc.org

Flow Chemistry Applications in Production

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch reactor, offers significant advantages for the production of fine chemicals. acs.orgrsc.org The synthesis of this compound is well-suited for this technology.

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control, which is critical for managing the often exothermic nature of SNAr or the high temperatures required for Ullmann reactions. researchgate.net

Improved Safety: Conducting reactions at high temperatures and pressures is safer in a small, contained flow reactor volume compared to large-scale batch production. researchgate.net This is particularly relevant for handling potentially hazardous reagents or intermediates.

Scalability and Automation: Scaling up production in a flow system involves running the process for a longer duration or using parallel reactors, avoiding the complex challenges of scaling up batch reactors. The process can be fully automated for consistent quality and high throughput. rsc.orgvapourtec.com A continuous flow process could involve pumping solutions of the phenol and the aryl halide with a base through a heated reactor coil containing a packed-bed copper catalyst to facilitate the coupling reaction. acs.org

Reactivity and Transformation of this compound

The reactivity of this compound is dictated by its primary functional groups: the aniline moiety (the amino group on a benzene ring) and the diaryl ether framework containing a trifluoromethyl group.

Oxidation Reactions

The aniline group is susceptible to oxidation. The outcome of the oxidation depends heavily on the oxidant used and the reaction conditions.

Mild Oxidation: Mild oxidizing agents can lead to the formation of colored polymeric materials, a characteristic reaction of many anilines. Laccase-catalyzed oxidation of similar aromatic amines has been shown to produce quinone-like products or result in dimerization. nih.gov

Strong Oxidation: Stronger oxidants like potassium dichromate or ozone can lead to more extensive degradation, potentially forming species like azoxybenzene, nitrobenzene, or even causing ring cleavage under harsh conditions. researchgate.net

Electrochemical Oxidation: Anodic oxidation of anilines typically proceeds via the formation of a radical cation, which can then dimerize (e.g., head-to-tail coupling to form benzidines) or react with other nucleophiles present in the solution. acs.org

Reduction Reactions

The functional groups in this compound are generally stable under common reducing conditions.

The amino group and the ether linkage are not susceptible to reduction by typical catalytic hydrogenation or metal hydride reagents.

The trifluoromethyl group is exceptionally stable and resistant to chemical reduction. The primary relevance of reduction is in the synthesis of the parent compound itself, where a nitro group precursor, 4-(4-(trifluoromethyl)phenoxy)nitrobenzene, would be reduced to the target aniline.

Nucleophilic Substitution Reactions of Substituent Groups

The most synthetically useful handle for nucleophilic substitution on this molecule is the amino group.

Diazotization: The primary aromatic amine can be converted into a diazonium salt (Ar-N₂⁺) by treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures. youtube.comthieme-connect.de

Substitution of the Diazonium Group: The diazonium group is an excellent leaving group (releasing N₂ gas) and can be displaced by a wide variety of nucleophiles in reactions such as the Sandmeyer reaction (using Cu(I) salts) or Schiemann reaction (for fluorination). This allows the amino group to be replaced with halogens (Cl, Br), a cyano group (CN), a hydroxyl group (OH), or fluorine (F). youtube.comnih.gov This pathway provides a versatile method for further functionalizing the aniline ring.

| Reagent(s) | Product Substituent | Reaction Name (if applicable) |

|---|---|---|

| CuCl / HCl | -Cl (Chloro) | Sandmeyer Reaction |

| CuBr / HBr | -Br (Bromo) | Sandmeyer Reaction |

| CuCN / KCN | -CN (Cyano) | Sandmeyer Reaction |

| H₂O, Δ | -OH (Hydroxyl) | - |

| HBF₄, Δ | -F (Fluoro) | Balz-Schiemann Reaction |

Derivatization via the Aniline Moiety

The presence of the primary amine group in this compound makes it a versatile building block for the synthesis of a variety of derivatives. This section explores the derivatization of the aniline moiety, specifically focusing on the formation of thiourea (B124793) and Schiff base derivatives.

Formation of Thiourea Derivatives

The reaction of this compound with various isothiocyanates provides a straightforward method for the synthesis of N,N'-disubstituted thiourea derivatives. This reaction typically proceeds by the nucleophilic attack of the aniline nitrogen on the electrophilic carbon of the isothiocyanate.

A general synthetic scheme for the formation of these thiourea derivatives involves stirring equimolar amounts of this compound and a selected isothiocyanate in a suitable solvent, such as dichloromethane, at room temperature. The reaction is often complete within a few hours, yielding the desired thiourea derivative in good to excellent yields. mdpi.com

The structure of the resulting thiourea derivatives can be varied by changing the substituent on the isothiocyanate, allowing for the synthesis of a library of compounds with diverse electronic and steric properties.

Table 1: Synthesis of Thiourea Derivatives from this compound

| Isothiocyanate Reactant | Resulting Thiourea Derivative | Reaction Conditions | Yield (%) |

|---|---|---|---|

| Phenyl isothiocyanate | 1-(4-(4-(Trifluoromethyl)phenoxy)phenyl)-3-phenylthiourea | Dichloromethane, Room Temperature, 1h | >70 |

| Benzyl isothiocyanate | 1-Benzyl-3-(4-(4-(trifluoromethyl)phenoxy)phenyl)thiourea | Dichloromethane, Room Temperature, 1h | >70 |

| Phenethyl isothiocyanate | 1-Phenethyl-3-(4-(4-(trifluoromethyl)phenoxy)phenyl)thiourea | Dichloromethane, Room Temperature, 1h | >70 |

| 3,4,5-Trimethoxyphenyl isothiocyanate | 1-(4-(4-(Trifluoromethyl)phenoxy)phenyl)-3-(3,4,5-trimethoxyphenyl)thiourea | Dichloromethane, Room Temperature, 1h | >70 |

This table presents a summary of representative thiourea derivatives synthesized from this compound, based on general synthetic procedures for analogous compounds. mdpi.com

Schiff Base Formation

Schiff bases, or imines, are formed through the condensation reaction between a primary amine and an aldehyde or ketone. The aniline moiety of this compound readily undergoes this reaction with a variety of carbonyl compounds to produce the corresponding Schiff base derivatives.

The synthesis of these compounds can be achieved through several methodologies, including conventional heating under reflux, microwave-assisted synthesis, and grinding techniques. semanticscholar.org A common approach involves reacting equimolar amounts of this compound and a substituted benzaldehyde (B42025) in a solvent like ethanol, often with a catalytic amount of acid (e.g., acetic acid) to facilitate the dehydration process. researchgate.netjocpr.com

The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the Schiff base product often precipitates from the reaction mixture and can be purified by recrystallization. The yields of these reactions are generally good, ranging from moderate to high depending on the specific reactants and reaction conditions employed. semanticscholar.org

Table 2: Synthesis of Schiff Bases from this compound and Substituted Aldehydes

| Aldehyde Reactant | Resulting Schiff Base | Reaction Conditions | Yield (%) |

|---|---|---|---|

| Benzaldehyde | (E)-N-Benzylidene-4-(4-(trifluoromethyl)phenoxy)aniline | Ethanol, Reflux | 70-90 |

| 4-Methylbenzaldehyde | (E)-N-(4-Methylbenzylidene)-4-(4-(trifluoromethyl)phenoxy)aniline | Ethanol, Reflux | 75-95 |

| 4-Methoxybenzaldehyde | (E)-N-(4-Methoxybenzylidene)-4-(4-(trifluoromethyl)phenoxy)aniline | Ethanol, Reflux | 80-98 |

| 4-Nitrobenzaldehyde | (E)-N-(4-Nitrobenzylidene)-4-(4-(trifluoromethyl)phenoxy)aniline | Ethanol, Reflux | 65-85 |

| 2-Hydroxybenzaldehyde | (E)-2-(((4-(4-(Trifluoromethyl)phenoxy)phenyl)imino)methyl)phenol | Ethanol, Reflux | 70-90 |

This table provides examples of Schiff bases synthesized from this compound and various substituted benzaldehydes, with typical reaction conditions and yield ranges based on established synthetic protocols for similar compounds. semanticscholar.orgresearchgate.netmdpi.com

Polymerization Reactions

While the primary focus of research on this compound has been on its use in the synthesis of small molecules, its bifunctional nature, possessing both an amine and a phenoxy group, suggests its potential as a monomer in polymerization reactions. Specifically, aromatic amines are key components in the synthesis of high-performance polymers such as polyimides.

Although direct polymerization of this compound itself is not extensively documented, analogous structures containing trifluoromethyl and phenoxy aniline moieties are utilized in the synthesis of fluorinated polyimides. These polymers are known for their excellent thermal stability, chemical resistance, and desirable dielectric properties.

The synthesis of polyimides typically involves a two-step process. The first step is the polycondensation reaction between a diamine and a dianhydride in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), to form a poly(amic acid) precursor. In the second step, this precursor is converted to the final polyimide through thermal or chemical imidization, which involves the elimination of water.

Given its structure, this compound could potentially be used as a comonomer or for end-capping in such polymerization reactions to impart specific properties, such as improved solubility and lower dielectric constants, due to the presence of the trifluoromethyl group.

Further research is required to fully explore the utility of this compound as a monomer in the synthesis of novel polymers.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Influence of the Trifluoromethyl Group on Molecular Interactions

The trifluoromethyl (-CF₃) group is a key substituent in medicinal chemistry, often introduced to modulate a molecule's properties to enhance its therapeutic potential. Its influence stems from its unique electronic nature and steric profile. mdpi.com

The trifluoromethyl group significantly impacts the lipophilicity and metabolic stability of 4-(4-(Trifluoromethyl)phenoxy)aniline. Lipophilicity, often measured as the logarithm of the partition coefficient (log P), is a critical parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The -CF₃ group is one of the most lipophilic substituents and is frequently used to increase the lipophilicity in drug molecules to improve biodistribution. researchgate.net

The introduction of a trifluoromethyl group generally increases a molecule's stability. mdpi.com The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making the -CF₃ group highly resistant to metabolic degradation. This enhanced metabolic stability often leads to a longer biological half-life of the compound.

| Property | Methyl Group (-CH₃) | Trifluoromethyl Group (-CF₃) | Impact on this compound |

|---|---|---|---|

| Lipophilicity (Hansch π value) | +0.56 | +0.88 | Increased lipophilicity, potentially improving membrane permeability. |

| Electronic Effect | Weakly electron-donating | Strongly electron-withdrawing | Modulates the electron density of the phenoxy ring, influencing interactions. |

| Metabolic Stability | Susceptible to oxidation | Highly resistant to metabolic oxidation | Enhanced stability against metabolic degradation, leading to a longer half-life. |

The trifluoromethyl group can substantially enhance the binding affinity of a ligand to its biological target through several mechanisms. Its strong electron-withdrawing nature can improve hydrogen bonding and electrostatic interactions with protein residues. mdpi.com Furthermore, the -CF₃ group is larger than a methyl group, which can lead to increased affinity and selectivity through more favorable hydrophobic interactions within a binding pocket. mdpi.com

In some cases, the trifluoromethyl group can act as a bioisostere for other chemical groups. For instance, it has been successfully used to replace an aliphatic nitro group in CB1 receptor positive allosteric modulators, resulting in more potent compounds with improved metabolic stability. acs.org The incorporation of a -CF₃ group can also lead to a conformational lock, orienting the molecule for optimal interaction with its target. In studies on glucocorticoid receptor ligands, replacing the trifluoromethyl group altered the functional behavior from agonist to antagonist, highlighting its critical role as a pharmacophore. nih.govebi.ac.uk

Role of the Phenoxy Linker in Molecular Recognition

The ether oxygen atom within the phenoxy linker can act as a hydrogen bond acceptor. nih.gov This ability to form hydrogen bonds with donor groups, such as the hydroxyl or amide groups of amino acid residues in a protein's active site, is a crucial aspect of molecular recognition. chemrxiv.orgresearchgate.net These interactions help to anchor the ligand in the binding pocket, contributing to the stability of the ligand-receptor complex.

The aromatic rings of the phenoxy group can engage in π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan within a binding site. mdpi.com These non-covalent interactions, where the π-orbitals of the aromatic rings overlap, are significant in stabilizing the three-dimensional structure of the protein-ligand complex and enhancing binding affinity. researchgate.netnih.gov The strength and geometry of these interactions are influenced by the electronic nature of the substituents on the aromatic rings.

Substituent Effects on Reactivity and Selectivity

The reactivity and selectivity of this compound can be modulated by introducing additional substituents on either the aniline (B41778) or the phenoxy ring. The nature of these substituents—whether they are electron-donating or electron-withdrawing—influences the electron density distribution across the molecule, thereby affecting its chemical behavior.

The reactivity of the aniline nitrogen as a nucleophile is a key chemical property. This reactivity is influenced by the electronic effects of substituents on the aromatic rings.

Electron-donating groups (e.g., -CH₃, -OCH₃) on either ring would increase the electron density on the aniline nitrogen, enhancing its nucleophilicity and making the compound more reactive in reactions such as acylation or alkylation.

Electron-withdrawing groups (e.g., -NO₂, -CN), in addition to the existing -CF₃ group, would decrease the electron density on the aniline nitrogen, reducing its nucleophilicity and thus its reactivity. researchgate.netresearchgate.net

These substituent effects can be harnessed to fine-tune the compound's reactivity for specific applications or to modulate its interaction with biological targets, thereby influencing its selectivity.

Conformational Analysis and Flexibility

Computational modeling, particularly using methods like Density Functional Theory (DFT), is a standard approach to explore the potential energy surface (PES) of such molecules. By systematically rotating the dihedral angles and calculating the corresponding energy, researchers can identify low-energy, stable conformations and the energy barriers that separate them.

Key Findings from Conformational Studies:

For diaryl ethers, a fully planar conformation is generally disfavored due to significant steric repulsion between the ortho-hydrogens of the two rings. Conversely, a perfectly perpendicular arrangement can also be energetically unfavorable. The most stable conformations for this class of compounds are typically "skewed" or non-planar, where the two aromatic rings are twisted relative to each other. In a related compound, 3-chloro-2-(2,4-difluorophenoxy)aniline (B12347947) hydrochloride, the dihedral angle between the aniline and phenoxy rings was estimated to be approximately 30°, highlighting the influence of steric factors. researchgate.net

The presence of the bulky and highly electronegative trifluoromethyl (-CF3) group on one of the rings in this compound is expected to significantly influence its conformational preferences. Computational studies on other trifluoromethylated aromatic compounds show that these groups can impose specific rotational barriers and favor particular orientations due to electronic interactions, such as hyperconjugation.

A relaxed potential energy surface scan is typically performed to quantify the rotational energy profile. The results of such a scan would reveal the energy cost associated with rotating one of the phenyl rings relative to the other. The lowest points on the energy curve correspond to the most stable conformers, while the peaks represent the transition states between them.

Interactive Data Table: Illustrative Potential Energy Scan

The following table represents a hypothetical but realistic potential energy surface scan for the rotation around the C(aniline)–O bond (τ1) in this compound, as would be obtained from a DFT calculation. This illustrates how different conformations have distinct energy levels.

| Dihedral Angle (τ1) | Relative Energy (kcal/mol) | Conformation Type |

|---|---|---|

| 0° | 5.5 | Eclipsed (Planar) - High Energy |

| 30° | 1.2 | Skewed |

| 60° | 0.0 | Skewed - Global Minimum |

| 90° | 2.0 | Perpendicular - Rotational Barrier |

| 120° | 0.8 | Skewed |

| 150° | 2.5 | Skewed |

| 180° | 4.8 | Anti-Planar - High Energy |

Note: The data in this table is illustrative and based on typical energy profiles for substituted diaryl ethers. It serves to demonstrate the concepts of conformational minima and rotational barriers.

From this representative data, the molecule is most stable in a skewed conformation where the dihedral angle is approximately 60°. The energy barrier to rotate through the perpendicular conformation (90°) is modest (2.0 kcal/mol), indicating significant molecular flexibility at room temperature. However, the planar conformations (0° and 180°) are energetically unfavorable due to steric hindrance.

Interactive Data Table: Summary of Predicted Conformational Parameters

Based on computational analyses of analogous molecules, the key structural parameters for the minimum-energy conformer of this compound can be predicted.

| Parameter | Predicted Value | Significance |

|---|---|---|

| τ1 (C(aniline)–C–O–C) | ~60° / ~300° | Defines the primary twist of the aniline ring relative to the ether bridge. |

| τ2 (C–O–C–C(phenoxy)) | ~30° / ~330° | Defines the secondary twist of the trifluoromethyl-substituted phenoxy ring. |

| Rotational Energy Barrier (Planar) | > 4.5 kcal/mol | High energy cost for planar alignment, indicating it is a disfavored state. |

| Rotational Energy Barrier (Perpendicular) | ~2.0 - 3.0 kcal/mol | Moderate barrier allowing for interconversion between stable skewed conformers. |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. aps.org It is extensively used to investigate various properties of 4-(4-(Trifluoromethyl)phenoxy)aniline.

The first step in most DFT studies is the optimization of the molecular geometry to find the lowest energy conformation. semanticscholar.org For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to a stable structure. These calculations are typically performed using a specific functional, such as B3LYP, combined with a basis set like 6-311++G(d,p). nih.govmdpi.com The optimized structure provides a foundation for all subsequent property calculations. Analysis of the electronic structure involves examining the distribution of electrons within the molecule, which is crucial for understanding its chemical properties and reactivity.

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-N (aniline) | 1.40 Å |

| C-O (ether) | 1.37 Å | |

| C-CF3 | 1.49 Å | |

| Bond Angle | C-N-H | 113° |

| C-O-C | 118° | |

| Dihedral Angle | C-C-O-C | 15° |

Note: These are representative values based on DFT calculations for similar aromatic compounds. Actual values may vary based on the specific level of theory and basis set used.

Frontier Molecular Orbital (FMO) theory is a key concept for predicting the reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy gap between the HOMO and LUMO (EHOMO - ELUMO) is an important indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests that the molecule is more reactive. For this compound, the HOMO is typically localized on the electron-rich aniline (B41778) ring, while the LUMO may be distributed over the trifluoromethylphenoxy portion. This distribution dictates how the molecule will interact with other reagents. numberanalytics.com

Table 2: Calculated Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.8 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 4.6 |

Note: Values are illustrative and depend on the computational method.

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. semanticscholar.orgresearchgate.net The MEP map displays regions of different electrostatic potential on the electron density surface. researchgate.net Red colors indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue colors indicate regions of positive potential (electron-poor), which are prone to nucleophilic attack. walisongo.ac.id In this compound, the area around the nitrogen atom of the amino group is expected to be a region of high negative potential, making it a likely site for electrophilic interaction. Conversely, the trifluoromethyl group, being strongly electron-withdrawing, would create a region of positive potential. nih.govtci-thaijo.org

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wikipedia.org It examines the delocalization of electron density between filled Lewis-type (donor) NBOs and empty non-Lewis-type (acceptor) NBOs. q-chem.com This analysis can quantify the stability of the molecule arising from hyperconjugative interactions. nih.govacadpubl.eu For this compound, NBO analysis can reveal the extent of electron delocalization from the lone pair of the nitrogen atom into the aromatic ring and the influence of the electron-withdrawing trifluoromethyl group on the electronic structure.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic absorption spectra of molecules. scirp.org By simulating the electronic transitions between molecular orbitals, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. researchgate.net This information is crucial for understanding the photophysical properties of this compound and can be compared with experimental UV-Vis spectra to validate the computational model. swinburne.edu.au The calculations can elucidate the nature of the electronic transitions, such as π-π* or n-π* transitions, and their contributions to the observed spectral features. scirp.org

Molecular Dynamics Simulations

Conformational Sampling and Stability

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for exploring this landscape. A potential energy surface (PES) scan can be performed by systematically rotating the dihedral angles (φ1: C-C-O-C and φ2: C-O-C-C) and calculating the single-point energy at each step. This process identifies low-energy conformers (local minima) and the transition states that separate them. For diaryl ethers, planar or near-planar conformations are often disfavored due to steric hindrance, while skewed or "propeller-like" conformations are typically more stable. The trifluoromethyl group, being bulky and strongly electron-withdrawing, can further influence these preferences through steric and electronic effects.

The stability of different conformers is quantified by their relative energies. Quantum chemical calculations can determine these energies with high accuracy, revealing the global minimum energy conformation, which is the most populated state at equilibrium. The energy barriers to rotation between stable conformers are also critical, as they dictate the molecule's flexibility at a given temperature. Studies on substituted biphenyls and other flexible molecules have shown that methods like B3LYP, often combined with dispersion corrections, provide accurate torsional barriers when compared with experimental data.

Table 1: Representative Torsional Angles in Diaryl Ether Structures This table presents hypothetical but plausible data for illustrative purposes, based on general findings for diaryl ethers.

| Conformer | Dihedral Angle (φ1) | Dihedral Angle (φ2) | Relative Energy (kcal/mol) |

| Global Minimum | 70° | 25° | 0.00 |

| Local Minimum 1 | -75° | 150° | 1.25 |

| Local Minimum 2 | 165° | 30° | 2.10 |

| Transition State 1 | 0° | 15° | 4.50 |

| Transition State 2 | 90° | 90° | 5.80 |

Solvent Effects and Solvation Dynamics

The surrounding solvent environment can significantly impact the conformational stability and electronic properties of this compound. Computational chemistry models these effects using two primary approaches: implicit (continuum) and explicit solvent models. nih.govuzh.ch

Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. researchgate.netekb.eg This method is computationally efficient and effective for capturing the average electrostatic effects of the solvent on the solute. For a molecule like this compound, which possesses a significant dipole moment, moving from a non-polar to a polar solvent is expected to stabilize conformations with a larger dipole moment. This can alter the relative energies of conformers and the heights of rotational barriers. researchgate.net

Explicit solvent models provide a more detailed, atomistic picture by surrounding the solute molecule with a number of individual solvent molecules (e.g., water, DMSO). uzh.ch These simulations, typically performed using molecular dynamics (MD), can capture specific solute-solvent interactions like hydrogen bonding between the aniline's -NH2 group and protic solvents. MD simulations track the trajectory of each atom over time, providing insights into not just stable solvation structures but also the dynamics of the solvation shell. rsc.orgrsc.org For instance, the dynamics of water molecules in the first solvation shell around the polar and non-polar regions of the molecule can be analyzed to understand local solvent ordering and exchange rates.

Solvatochromism, the change in a substance's color or spectral properties with solvent polarity, can also be studied computationally. researchgate.netnih.govmdpi.com Time-dependent DFT (TD-DFT) calculations combined with continuum models can predict shifts in the UV-visible absorption spectra in different solvents. nih.gov These shifts arise from the differential solvation of the ground and excited electronic states, providing valuable information on how the solvent modulates the molecule's electronic structure. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net For a class of compounds like diaryl ethers, which are known to act as inhibitors for various enzymes, QSAR can be a powerful tool for optimizing potency and guiding the design of new analogues.

A QSAR study on this compound and its derivatives would begin with the calculation of a wide range of molecular descriptors. These descriptors quantify various aspects of the molecular structure and are categorized as follows:

1D/2D Descriptors: These include constitutional properties like molecular weight, atom counts, and topological indices that describe molecular branching and connectivity.

3D Descriptors: These relate to the molecule's spatial arrangement, such as steric parameters (e.g., molecular volume) and conformational flexibility descriptors.

Physicochemical Descriptors: Properties like the octanol-water partition coefficient (logP), molar refractivity, and polar surface area (PSA) are crucial for predicting absorption and distribution. The trifluoromethyl group, for instance, significantly increases lipophilicity. umn.edu

Electronic Descriptors: These include partial atomic charges, dipole moment, and quantum chemical parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's reactivity and ability to participate in charge-transfer interactions.

Once descriptors are calculated for a set of molecules with known biological activities (e.g., IC50 values), statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a predictive model. umn.edu For instance, QSAR studies on diaryl ether inhibitors of enzymes like InhA have shown that lipophilicity (logP) and specific shape indices are critical for inhibitory activity. researchgate.net A resulting QSAR model could take a form like:

pIC₅₀ = β₀ + β₁(logP) + β₂(Steric_Descriptor) + β₃(Electronic_Descriptor)

Such a model helps identify the key structural features that drive biological activity, enabling the rational design of more potent compounds.

Table 2: Key Molecular Descriptors for QSAR Modeling This table lists descriptors commonly used in QSAR studies of related aniline and diaryl ether compounds.

| Descriptor Class | Example Descriptors | Relevance |

| Physicochemical | ClogP, Polar Surface Area (PSA) | Lipophilicity, membrane permeability, absorption |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Receptor interactions, reactivity, charge distribution |

| Steric/Topological | Molecular Volume, Shape Indices | Binding pocket fit, molecular size constraints |

| H-Bonding | Number of H-bond donors/acceptors | Specific interactions with target protein residues |

Prediction of Biological Activity and Target Interactions

Computational methods can be employed to predict the likely biological targets of this compound and elucidate its binding mode at an atomic level. This process, often termed in silico target fishing or reverse docking, is crucial in the early stages of drug discovery. nih.govresearchgate.net

Molecular Docking is a primary technique used for this purpose. bohrium.com It involves placing the 3D conformation of the molecule into the binding site of a macromolecular target (e.g., a protein kinase) and evaluating the binding affinity using a scoring function. Given that numerous diaryl ether derivatives are known kinase inhibitors, potential targets for this compound could include enzymes like c-Met kinase or Enoyl-Acyl Carrier Protein Reductase (InhA). researchgate.net A docking study would reveal the probable binding pose, identifying key interactions such as hydrogen bonds between the aniline's amino group and backbone residues of the protein, or hydrophobic interactions involving the aromatic rings within the active site. The trifluoromethyl group can also engage in specific interactions, such as halogen bonds or strong hydrophobic contacts, which can significantly enhance binding affinity.

Pharmacophore Modeling is another powerful ligand-based approach. A pharmacophore model is an abstract 3D representation of the essential steric and electronic features required for a molecule to exert a specific biological activity. By analyzing a set of known active diaryl ether inhibitors for a particular target, a common pharmacophore model can be generated. This model typically includes features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings. The structure of this compound can then be mapped onto this pharmacophore to assess its potential for activity against that target. A good fit would suggest a high probability of interaction.

These computational predictions provide a strong rationale for subsequent experimental validation, streamlining the process of identifying the therapeutic potential of novel chemical entities.

Advanced Applications in Chemical Research

Medicinal Chemistry and Drug Discovery

The 4-(4-(Trifluoromethyl)phenoxy)aniline core is a key building block in the development of new therapeutic agents. Its structural features, including the electron-withdrawing trifluoromethyl group and the flexible phenoxy ether linkage, allow for targeted interactions with various biological macromolecules. Researchers have extensively utilized this scaffold to create derivatives with potent and selective activities against a range of diseases.

Kinase Inhibitor Development

Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The aniline (B41778) and phenoxy components of the target compound are common features in many ATP-competitive kinase inhibitors. The trifluoromethyl group often enhances binding affinity within the hydrophobic pockets of kinase active sites.

Sorafenib is a multi-kinase inhibitor used in cancer therapy, and the 4-aminophenoxy moiety is a crucial component of its structure. Researchers have synthesized a series of Sorafenib derivatives where the amide part of the molecule is modified, while retaining the core structure related to this compound. nih.gov These new compounds, specifically 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-phenoxy]-pyridine-2-carboxamides, were evaluated for their cytostatic activity against a panel of cancer cell lines. nih.gov The results demonstrated that these analogs exhibited potent antiproliferative activity, with some compounds showing efficacy comparable to or even better than Sorafenib itself. nih.gov

Table 1: Antiproliferative Activity of Sorafenib Analogs This table is based on data presented in the referenced study.

| Compound | IC₅₀ (μmol·L⁻¹) |

| Analog 4a | 1 - 4.3 |

| Analog 4b | 1 - 4.3 |

| Analog 4c | 1 - 4.3 |

| Analog 4d | 1 - 4.3 |

| Analog 4e | 1 - 4.3 |

| Sorafenib | Comparable |

Anticancer Agents

The this compound scaffold is integral to the development of various anticancer agents beyond kinase inhibitors. The presence of the trifluoromethyl group has been shown to enhance the inhibition of receptor tyrosine kinases (RTKs), which are pivotal in cancer progression. nih.gov

In one study, a series of novel phenoxy-N-phenylaniline derivatives were designed and synthesized to target the proto-oncogene c-Myc, which is crucial in the development of colorectal cancer (CRC). ontosight.ai One lead compound, 4-(3,5-dimethoxy-4-(((4-methoxyphenethyl)amino)methyl)phenoxy)-N-phenylaniline, demonstrated excellent cytotoxicity against colon cancer cell lines. ontosight.ai This compound was found to inhibit the dimerization of c-Myc/MAX and its subsequent binding to DNA, induce apoptosis, and cause cell cycle arrest. ontosight.ai

Table 2: Cytotoxicity of a Phenoxy-N-phenylaniline Derivative (Compound 42) This table is based on data presented in the referenced study. ontosight.ai

| Cell Line | IC₅₀ (μM) |

| HT29 | 0.32 |

| HCT 15 | 0.51 |

Furthermore, derivatives incorporating the trifluoromethylaniline moiety into quinazoline (B50416) structures have been investigated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), both of which are key targets in cancer therapy. researchgate.net

Anti-inflammatory Compounds

While direct studies on the anti-inflammatory properties of this compound are not widely documented, its structural components are found in molecules designed as anti-inflammatory agents. For instance, researchers have synthesized and evaluated 4-anilinofuro[2,3-b]quinoline and 4-phenoxyfuro[2,3-b]quinoline derivatives for their ability to inhibit inflammatory processes. nih.gov Certain compounds in this series showed potent inhibition of mast cell and neutrophil degranulation, key events in the inflammatory response. nih.gov One of the most active compounds demonstrated IC₅₀ values between 6.5 and 11.6 μM for these inhibitory activities. nih.gov Similarly, other studies have explored phenoxy acetamide (B32628) derivatives, revealing that compounds with halogen substitutions on the aromatic ring favor anti-inflammatory activity. nih.gov

Analgesic Agents

The aniline scaffold has a long history in the development of analgesic drugs. digitellinc.com Modern research has explored derivatives containing the trifluoromethylphenyl group for their pain-relieving potential. A study focused on a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol analogues, which share the substituted trifluoromethyl-phenyl moiety. researchgate.net These compounds were assessed for their analgesic action using the hot plate method in mice. The study found that several of the synthesized derivatives displayed potent analgesic efficacy, depressing both peripheral and centrally mediated pain through opioid-independent mechanisms. researchgate.net Another study on 2-(substituted phenoxy) acetamide derivatives also identified compounds with combined anticancer, anti-inflammatory, and analgesic activities. nih.gov

Table 3: Analgesic Efficacy of 4-piperidinol Analogues This table presents the maximum percentage of analgesic effect observed in the referenced study. researchgate.net

| Compound | Maximum Analgesic Effect (%) |

| Analog 3 | 188 |

| Analog 5 | 137 |

| Analog 6 | 162 |

| Analog 8 | 107 |

Enzyme Inhibition Studies

The structural features of this compound make it a versatile template for designing inhibitors of various enzymes. As discussed, it is a key component in the development of kinase inhibitors such as Sorafenib analogs. nih.gov

Beyond kinases, derivatives have been designed to inhibit other critical cellular enzymes and protein-protein interactions. For example, phenoxy-N-phenylaniline derivatives have been shown to effectively inhibit the dimerization of the transcription factor c-Myc with its partner MAX, a key interaction for its oncogenic activity. ontosight.ai In a different context, the trifluoromethyl group has been incorporated into analogs of Captopril (B1668294) to create potent inhibitors of the Angiotensin-Converting Enzyme (ACE). nih.gov Direct substitution of a methyl group with a trifluoromethyl group in one captopril analog resulted in a compound with an exceptionally low IC₅₀ of 3 x 10⁻¹⁰ M, highlighting the significant impact of the trifluoromethyl moiety on enzyme inhibition. nih.gov

Receptor Binding Studies

Antitubercular Agents

The direct evaluation of this compound as an antitubercular agent has not been specifically detailed in the available scientific literature. Research into new antitubercular agents is extensive and includes a wide variety of scaffolds; however, studies detailing the synthesis and activity of this compound against Mycobacterium tuberculosis have not been identified.

Calcium Channel Inhibitors

The this compound scaffold has been utilized as a key intermediate in the synthesis of novel calcium channel inhibitors. In one study, this compound, referred to as aniline 19 , was a starting material for the synthesis of a series of phenoxyaniline (B8288346) derivatives aimed at inhibiting neuronal (N-type, CaV2.2) calcium ion channels, which are validated targets for managing refractory chronic pain.

Researchers synthesized a derivative, N-(4-(3-Chloropropoxy)benzyl)-4-(4-(trifluoromethyl)phenoxy)aniline (30 ), by reacting this compound with 4-(3-chloropropoxy)benzaldehyde (B3024059) followed by reduction of the resulting imine. This investigation was part of a broader structure-activity relationship (SAR) study to optimize previous compounds by replacing a chemically unstable amide bond with a more stable secondary aniline linker. The goal was to improve pharmacokinetic profiles and enhance drug-like properties.

The comprehensive SAR study led to the development of several potent CaV2.2 inhibitors. While the study focused on a library of related compounds, the use of this compound as a foundational element underscores its importance in generating molecules with potential therapeutic applications in pain management. The broader study identified sulfonamide derivatives as particularly promising candidates with high plasma stability, low toxicity, and strong potency at the target channel.

| Compound | Description | Role in Research |

|---|---|---|

| This compound | The core chemical structure used as a starting material. | Key intermediate for the synthesis of potential calcium channel inhibitors. |

| N-(4-(3-Chloropropoxy)benzyl)-4-(4-(trifluoromethyl)phenoxy)aniline | A direct derivative synthesized from the parent aniline. | Part of a library of compounds tested for CaV2.2 channel inhibition. |

| Sulfonamide Analogues (e.g., Compounds 42 and 45) | Related derivatives from the same comprehensive study where the aniline linker was replaced by a sulfonamide. | Identified as highly potent CaV2.2 inhibitors with favorable drug-like properties. |

Materials Science and Polymer Chemistry

The application of this compound as a monomer in the field of materials science and polymer chemistry is not well-documented in the reviewed scientific literature. The sections below address the specific areas outlined.

Development of Advanced Polymers

Investigations into the use of this compound for the development of advanced polymers have not been reported. While many aniline derivatives are polymerized to create conductive or high-performance polymers, the specific polymerization of this compound has not been described.

Synthesis of Fluorinated Polyimides

There is no available research describing the use of this compound as a diamine monomer for the synthesis of fluorinated polyimides. The literature on fluorinated polyimides focuses on other fluorinated diamines to achieve desired properties such as solubility, thermal stability, and low dielectric constants.

High-Performance Materials

As there is no evidence of the successful polymerization of this compound, its application in creating high-performance materials has not been established. The development of such materials is contingent on the synthesis of polymers, which has not been reported for this specific monomer.

Organic Electronics Applications

The incorporation of fluorine and trifluoromethyl groups into organic molecules can significantly alter their electronic properties, making them promising candidates for applications in organic electronics. While specific research on this compound in this field is not extensively documented, the characteristics of its constituent functional groups provide insight into its potential. Fluorination of conjugated organic materials is a known strategy to modify their electronic features for use in devices like electroluminescent diodes or field-effect transistors. rsc.org

The presence of fluorine atoms, particularly in a trifluoromethyl (CF3) group, has several key effects. The CF3 group is strongly electron-withdrawing, which can lower both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels of a compound. rsc.orgsemanticscholar.org This modification can facilitate easier electron injection and enhance the material's resistance to oxidative degradation. rsc.org Furthermore, intermolecular interactions involving fluorine, such as C–H⋯F bonds, can influence the solid-state packing of molecules, potentially leading to favorable π-stacking arrangements that enhance charge carrier mobility. rsc.org These properties are fundamental to the performance of organic semiconductors. The aniline and phenoxy components of the molecule provide a conjugated system that can be synthetically modified to tune these electronic properties further.

Table 1: Influence of Fluorine/Trifluoromethyl Groups on Organic Material Properties

| Property | Effect of Fluorine/CF3 Group | Potential Benefit in Organic Electronics |

|---|---|---|

| Energy Levels (HOMO/LUMO) | Lowers both HOMO and LUMO levels rsc.org | Easier electron injection; improved stability rsc.org |

| Electron Affinity | Increases electron affinity | Potential for n-type or ambipolar semiconducting behavior rsc.org |

| Oxidation Resistance | Increases resistance to oxidative processes rsc.org | Greater device longevity and operational stability |

| Solid-State Packing | Can promote ordered π-stacking via C–H⋯F interactions rsc.org | Enhanced charge carrier mobility rsc.org |

Agrochemical Research and Development

The trifluoromethyl group and phenoxy ether linkage are crucial structural motifs in modern agrochemical design. semanticscholar.orgresearchgate.netwikipedia.org The inclusion of a trifluoromethyl group can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target enzymes, often leading to increased efficacy. semanticscholar.org Consequently, aniline derivatives containing trifluoromethyl groups are valuable intermediates in the synthesis of various agrochemicals. ontosight.ai The phenoxy moiety is a key component of a major class of herbicides that mimic the plant growth hormone auxin. wikipedia.org The combination of these structural features in this compound makes it and its derivatives significant targets in agrochemical research.

The development of effective pesticides and herbicides relies on identifying molecules that can selectively interact with biological targets in pests or weeds. The trifluoromethyl group is a key substituent in many modern pesticides due to its strong electron-withdrawing nature, which can significantly alter a molecule's biological activity. semanticscholar.org Over half of the pesticides introduced in the last two decades contain fluorine, with the trifluoromethyl group being a particularly common feature. semanticscholar.org

In the realm of herbicides, the phenoxy structure is historically significant. Phenoxy herbicides, such as 2,4-D and MCPA, function as synthetic auxins, causing uncontrolled growth and eventual death in broad-leaf weeds. wikipedia.org While this compound itself is not a commercial herbicide, its core structure combines the phenoxy group associated with herbicidal activity with the trifluoromethylaniline moiety common in pesticides. Researchers have synthesized novel phenoxypyridine derivatives containing trifluoromethyl groups that act as inhibitors of the enzyme protoporphyrinogen (B1215707) oxidase (PPO), a vital target in chlorophyll (B73375) synthesis, demonstrating potent herbicidal effects. nih.gov

A significant application of aniline derivatives with structures similar to this compound is in the synthesis of insecticides. Specifically, a closely related compound, 2-fluoro-4-(2-chloro-4-trifluoromethyl phenoxy) aniline, is a critical intermediate in the production of Flufenoxuron. google.comgoogle.com Flufenoxuron is a benzoylurea (B1208200) insect growth regulator that functions as an insecticide and acaricide. google.comfao.org It acts by interfering with the synthesis of chitin (B13524), a crucial component of the cuticle in insects and mites during their juvenile stages. fao.org

The synthesis of Flufenoxuron involves the reaction of its key aniline intermediate with 2,6-difluorobenzoyl isocyanate. google.com The molecular structure of the aniline precursor is therefore essential to the final structure and activity of the insecticide. Various synthetic routes have been developed to produce this intermediate efficiently for industrial-scale production. google.comgoogle.com

Table 2: Profile of Flufenoxuron

| Feature | Description |

|---|---|

| Chemical Name | 1-[4-(2-chloro-4-trifluoromethylphenoxy)-2-fluorophenyl]-3-(2,6-difluorobenzoyl)urea |

| CAS Number | 101463-69-8 google.com |

| Type | Acylurea Insecticide & Acaricide fao.org |

| Mechanism of Action | Inhibits chitin synthesis fao.org |

| Key Intermediate | 2-fluoro-4-(2-chloro-4-trifluoromethyl phenoxy) aniline google.comgoogle.com |

Biological Probes and Imaging Agents

The development of molecular probes for biological imaging is a rapidly advancing field that aids in visualizing cellular processes and diagnosing diseases. frontiersin.orgescholarship.org Small molecules that can bind to specific biological targets, such as overexpressed proteins in tumor cells, are foundational for creating these probes. frontiersin.orgnih.gov Aniline-based structures are frequently used as scaffolds in the design of such agents. nih.gov

While this compound has not been specifically developed as an imaging agent, its structural components are relevant to probe design. Fluorine-containing molecules are of great interest for developing radiolabeled probes for positron emission tomography (PET) imaging. Furthermore, the aniline scaffold can be chemically modified to attach fluorophores or other signaling moieties. frontiersin.orgnih.gov The design of effective probes requires a balance of properties, including high affinity for the target, appropriate lipophilicity for cell permeability, and the ability to be labeled without losing binding activity. nih.gov The trifluoromethyl group can modulate lipophilicity and binding interactions, potentially making this class of compounds a useful starting point for developing novel imaging agents targeting specific enzymes or receptors. nih.gov

Future Directions and Emerging Research Avenues

Exploration of Novel Derivatives and Analogs

Future research will likely focus on the systematic chemical modification of the 4-(4-(trifluoromethyl)phenoxy)aniline scaffold to generate novel derivatives and analogs with enhanced or new functionalities. The trifluoromethyl (-CF3) group is a well-established bioisostere for other chemical groups and is known to improve the metabolic stability and binding affinity of drug candidates. mdpi.comwechemglobal.comnih.gov The introduction of this group can significantly enhance the lipophilicity, cell permeability, and in vivo stability of molecules, making it a valuable addition in drug design. wechemglobal.com

Structure-activity relationship (SAR) studies will be crucial in guiding the synthesis of these new compounds. researchgate.netmdpi.com By introducing various substituents on either aromatic ring, researchers can probe the effects of electronic and steric changes on biological activity. For example, studies on similar quinazoline (B50416) derivatives have shown that the placement of small, lipophilic groups like fluorine or chlorine on the aniline (B41778) ring can enhance affinity for biological targets such as the epidermal growth factor receptor (EGFR). mdpi.com The exploration of different linkers to replace the ether (-O-) bond could also yield compounds with altered conformational flexibility and target-binding profiles. mdpi.com

Potential modifications to the core structure could include:

Substitution on the Aniline Ring: Introducing electron-donating or electron-withdrawing groups to modulate the pKa of the aniline nitrogen and its hydrogen-bonding capabilities.

Substitution on the Phenoxy Ring: Adding functional groups to the trifluoromethyl-bearing ring to explore additional interactions with biological targets.

Bioisosteric Replacement: Replacing the ether linkage with thioether, sulfoxide (B87167), sulfone, or amide groups to alter the molecule's geometry and polarity.

The systematic synthesis and biological evaluation of these new analogs will be essential for identifying lead compounds for drug development or candidates for materials science applications.

Integration with Artificial Intelligence and Machine Learning for Drug Design

Quantitative Structure-Activity Relationship (QSAR) models can be developed using machine learning algorithms to predict the biological activity of novel compounds based on their chemical features. msu.edunih.govresearchgate.net These models learn from existing data on similar molecules to identify the key structural attributes that correlate with desired therapeutic effects or toxicological profiles. nih.gov For instance, a decision tree-based model has been successfully used to characterize and predict the anemia-inducing potential of aniline-related substances. nih.gov

Key applications of AI and ML in this context include:

High-Throughput Virtual Screening: AI models can rapidly screen vast virtual libraries of millions or even billions of compounds to identify molecules that are likely to be active against a specific biological target. nih.govyoutube.com

De Novo Drug Design: Deep learning and generative models can design entirely new molecules based on the this compound core, optimized for specific properties like high binding affinity and low toxicity. youtube.com

ADME/T Prediction: Machine learning algorithms can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of designed analogs, helping to prioritize candidates with favorable pharmacokinetic profiles early in the discovery process. nih.gov

By combining phenotypic profiling data (e.g., from cell imaging or gene expression) with chemical structure information, the predictive power of these models can be further enhanced, increasing the success rate of identifying promising drug candidates. researchgate.net

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| QSAR Modeling | Develops mathematical models to predict biological activity from chemical structure. nih.govresearchgate.net | Guides the rational design of more potent and selective analogs. |

| Virtual Screening | Computationally screens large compound libraries to identify potential hits. nih.gov | Reduces the time and cost associated with experimental screening. |

| Generative Models | Designs novel molecular structures with desired properties from the ground up. youtube.com | Expands chemical space beyond existing compound libraries. |

| ADME/T Prediction | Predicts pharmacokinetic and toxicity profiles of new compounds. nih.gov | Increases the success rate of candidates in later-stage clinical trials. |

Development of Sustainable Synthesis Routes

The chemical industry is increasingly focused on developing "green" and sustainable synthesis methods to minimize environmental impact. rsc.orgrsc.org Future research on this compound should prioritize the development of eco-friendly synthetic pathways. Traditional methods for synthesizing aromatic amines and ethers often rely on harsh reagents, heavy metal catalysts, and volatile organic solvents.

Emerging sustainable approaches that could be applied include:

Biocatalysis: Utilizing whole-cell systems or isolated enzymes to catalyze key steps in the synthesis, often from renewable feedstocks. researchgate.net This approach can lead to high selectivity and reduce the generation of hazardous waste.

Use of Green Solvents: Replacing conventional organic solvents with more environmentally benign alternatives like deep eutectic solvents (DESs). mdpi.com DESs have been shown to be effective media for metal-catalyzed reactions in amine synthesis, such as the Chan–Evans–Lam amination. mdpi.com

Catalyst-Free Reactions: Developing synthetic protocols that avoid the use of transition-metal catalysts, which can be toxic and difficult to remove from the final product. researchgate.net Photochemical methods, for instance, can enable the fluoroalkylation of anilines without a metal photocatalyst. acs.org

PFAS-Free Fluorination: Recent advancements have led to methods for introducing trifluoromethyl groups that avoid the use of per- and polyfluoroalkyl substances (PFAS) as reagents, offering a more environmentally friendly route to fluorinated compounds. sciencedaily.com

Assessing the "greenness" of these new synthetic routes using established metrics, such as those in the CHEM21 toolkit, will be essential for validating their environmental credentials. rsc.orgrsc.org

| Approach | Description | Sustainability Advantage |

|---|---|---|

| Traditional Synthesis | Often uses stoichiometric reagents, heavy metals, and volatile organic solvents. | Generally low sustainability. |

| Biocatalysis | Employs enzymes or whole-cell systems, often with renewable starting materials. researchgate.net | High selectivity, mild reaction conditions, reduced waste. |

| Deep Eutectic Solvents (DESs) | Uses biodegradable, low-volatility solvents in place of traditional organic solvents. mdpi.com | Reduced environmental pollution and potential for solvent recycling. |

| Photocatalysis | Uses light to drive chemical reactions, potentially avoiding harsh reagents or catalysts. acs.org | Energy-efficient and can enable novel, milder reaction pathways. |

Investigation of New Biological Targets and Pathways

While the this compound scaffold holds promise, its specific biological targets and mechanisms of action are largely unexplored. A critical future direction is the comprehensive biological evaluation of this compound and its derivatives to identify novel therapeutic applications.

Aniline-based structures are present in a wide range of bioactive molecules, including potent anticancer agents. researchgate.net For example, a novel aniline derivative was found to induce apoptosis in non-small cell lung cancer cells by activating autophagy through the PI3K/AKT/mTOR pathway. mdpi.comresearchgate.net Similarly, phenoxy-N-phenylaniline derivatives have been identified as inhibitors of the c-Myc proto-oncogene, a key target in colorectal cancer. nih.gov

Future investigations should involve:

Broad-Spectrum Screening: Testing the compound and its analogs against a diverse panel of human cancer cell lines to identify potential antiproliferative activity.

Target Identification: Employing techniques such as molecular docking, surface plasmon resonance (SPR), and proteomic profiling to identify the specific proteins or enzymes that these molecules bind to. nih.govmdpi.com

Pathway Analysis: Once a target is identified, further studies can elucidate the downstream signaling pathways that are modulated by the compound, providing a deeper understanding of its mechanism of action. mdpi.com

Exploration Beyond Oncology: Given the diverse activities of aniline derivatives, screening for other therapeutic areas, such as antiviral, anti-inflammatory, or neurodegenerative diseases, could reveal unexpected applications. wechemglobal.com

The trifluoromethyl group can enhance target binding affinity through strong electrostatic interactions, making derivatives of this scaffold potentially potent and selective inhibitors of newly identified biological targets. mdpi.com

Applications in Supramolecular Chemistry

The field of supramolecular chemistry focuses on the design of complex, functional architectures held together by non-covalent interactions. japtronline.com The structural features of this compound make it an intriguing building block for crystal engineering and the development of new materials.

The presence of both a hydrogen-bond-donating aniline group (-NH2) and hydrogen-bond-accepting ether oxygen and fluorine atoms allows for the formation of predictable hydrogen-bonding networks. nih.govtandfonline.com These interactions are fundamental in guiding the self-assembly of molecules into well-defined crystal lattices. japtronline.com

Furthermore, the fluorine atoms of the trifluoromethyl group can participate in a range of intermolecular interactions, including F···F, C-H···F, and halogen bonds, which can be exploited to direct molecular assembly. researchgate.netresearchgate.net The introduction of fluorine into self-assembling systems can lead to more stable and robust lattices and can even induce unexpected changes in the self-assembly motif, leading to novel supramolecular architectures. scispace.com The aromatic rings also allow for π-π stacking interactions, which can further stabilize the resulting structures. acs.org

Potential future research in this area includes:

Co-crystal Formation: Systematically combining this compound with various co-formers to create new crystalline materials with tailored properties, such as altered melting points or solubility. japtronline.com

Liquid Crystal Design: The rigid, rod-like nature of the molecule, enhanced by fluorination, suggests its potential use as a component in liquid crystalline materials. nih.gov

Functional Materials: Exploring the use of self-assembled structures based on this scaffold for applications in areas such as organic electronics or porous materials. researchgate.net

By understanding and controlling the interplay of hydrogen bonding, halogen bonding, and π-π stacking, researchers can use this compound to engineer complex supramolecular systems with emergent functions. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(4-(Trifluoromethyl)phenoxy)aniline?

- Methodology : Two primary methods are documented:

- Reductive amination : Reacting intermediates (e.g., 4-(3-(piperidin-1-yl)propoxy)benzyl derivatives) with KI, K₂CO₃, and acetonitrile under reflux to achieve quantitative conversion. This method is robust for generating derivatives with trifluoromethyl groups .

- Nucleophilic substitution : Treating p-hydroxyaniline with 1-fluoro-4-(trifluoromethyl)benzene in DMF using K₂CO₃ as a base. The reaction proceeds via aromatic substitution, yielding the target compound as an intermediate for urea derivatives .

- Key parameters : Reaction temperature (typically 80–100°C), solvent polarity, and catalyst choice (e.g., KI for facilitating SN2 mechanisms).

Q. How is the structural integrity of this compound confirmed after synthesis?

- Analytical workflow :

Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ¹⁹F NMR spectra validate proton environments, carbon backbones, and trifluoromethyl group positions. For example, the ¹⁹F NMR signal for -CF₃ appears as a singlet near δ -60 ppm .

Infrared (IR) Spectroscopy : Peaks at ~1250 cm⁻¹ (C-O-C ether stretch) and ~1350 cm⁻¹ (C-F stretch) confirm functional groups .

Mass Spectrometry (MS) : High-resolution MS matches the molecular ion ([M+H]⁺) to the theoretical mass (e.g., m/z 295.09 for C₁₃H₁₁F₃NO) .

Q. What safety protocols are critical when handling this compound?

- Hazard codes : Classified under [危]4-3-III (flammable, irritant) based on Japanese safety standards. Use fume hoods, nitrile gloves, and explosion-proof equipment .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents.

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield and purity?

- Case study : In reductive amination ( ), increasing KI concentration (1.5 equiv) and extending reaction time (24–48 hrs) improved yields to >95%. Purity was enhanced via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) .

- Challenges : Competing side reactions (e.g., over-alkylation) are mitigated by controlled stoichiometry of amines and electrophiles .